molecular formula C13H22N2O3S B3012308 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide CAS No. 731802-22-5

3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide

Cat. No. B3012308
CAS RN: 731802-22-5
M. Wt: 286.39
InChI Key: ACANRLKAGWEVIJ-UHFFFAOYSA-N
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Description

The compound "3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide compounds, which share a common sulfonamide functional group (-SO2NH2) with the compound . Sulfonamides are a group of organic compounds that have a wide range of applications, including medicinal chemistry, where they are often used as inhibitors of carbonic anhydrase enzymes and in other therapeutic areas .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to an aromatic ring. In paper , the structure of a sulfonamide compound is characterized using various spectroscopic techniques and X-ray crystallography, revealing that it crystallizes in the monoclinic space group. The paper also discusses the use of Density Functional Theory (DFT) calculations to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which show good agreement with experimental values. This indicates that computational methods can be a valuable tool in the analysis of sulfonamide molecular structures.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions due to their functional groups. For example, the chiral 1,3-amino sulfonamides mentioned in paper are used as ligands in the catalytic addition of diethylzinc to aldehydes, resulting in the formation of secondary alcohols with high enantioselectivity. This demonstrates the potential of sulfonamide compounds to act as catalysts or ligands in stereoselective synthesis, which is important in the production of enantiomerically pure pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. Paper discusses the crystal structure of a Schiff base sulfonamide, which is stabilized by intramolecular hydrogen bonds and π-π stacking interactions. These interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the presence of different substituents on the sulfonamide core can significantly alter its chemical reactivity and binding affinity to biological targets, as seen in the inhibitory activity of the compounds synthesized in paper .

Scientific Research Applications

Crystal Structure Analysis

A study focused on the crystal structure of a Schiff base related to benzene sulfonamide, providing insights into its conformation and molecular interactions. The compound, analyzed using various spectroscopic techniques, showed intramolecular hydrogen bonds and π–π stacking interactions, crucial for understanding its structural properties (Subashini et al., 2009).

Development of Novel Reactive Dyes

Research on combining the anti-bacterial properties of sulfonamides with the insect-repellent property of DEET led to the synthesis of azo reactive dyes. These dyes, synthesized using sulfonamide derivatives, showed promising anti-bacterial and insect-repellent activities (Mokhtari et al., 2014).

Hydrogel Modification for Medical Applications

A study explored modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amines, including a benzene sulfonamide derivative. The modified polymers displayed increased swelling and thermal stability, suggesting potential use in medical applications due to their enhanced biological activities (Aly & El-Mohdy, 2015).

Synthesis of Organosulfur Metallic Compounds

Research in 2021 focused on synthesizing sulfonamide-based Schiff base ligands and their metal complexes. These compounds exhibited significant bioactivity and potential as drugs, highlighting the role of sulfonamide derivatives in pharmaceutical chemistry (Hassan et al., 2021).

Electrophysiological Activity

A study on N-substituted imidazolylbenzamides and benzene-sulfonamides revealed their potential as class III electrophysiological agents. This research contributes to understanding the therapeutic potential of sulfonamide derivatives in cardiac applications (Morgan et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The signal word for this compound is "Warning" . The hazard statements associated with this compound could not be found from the web search results.

properties

IUPAC Name

3-amino-N,N-diethyl-4-propan-2-yloxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-5-15(6-2)19(16,17)11-7-8-13(12(14)9-11)18-10(3)4/h7-10H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACANRLKAGWEVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837294
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide

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